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Compound of Interest

Compound Name: (-)-2-Phenylpropylamine

Cat. No.: B096721

An In-depth Technical Guide on (-)-2-Phenylpropylamine for Researchers, Scientists, and
Drug Development Professionals.

Foreword: This document provides a comprehensive technical overview of (-)-2-
Phenylpropylamine (also known as 3-Methylphenethylamine or BMPEA), a research chemical
and structural isomer of amphetamine. The information presented herein is intended for an
audience of researchers, scientists, and drug development professionals. This guide
consolidates available data on its chemical properties, synthesis, pharmacology, and relevant
experimental methodologies to facilitate its use in a research context.

Chemical and Physical Properties

(-)-2-Phenylpropylamine is a primary amine belonging to the phenethylamine class. As a
positional isomer of amphetamine, it shares the same molecular formula but differs in the
location of the amine group on the propyl chain. This structural nuance is critical to its distinct
pharmacological profile.[1] The compound exists as a chiral molecule, with the (-) enantiomer
being the focus of this guide.

Table 1: Physicochemical Properties of 2-Phenylpropylamine
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Property Value Reference(s)
IUPAC Name 2-phenylpropan-1-amine [2]
-)-B-Methylphenethylamine,
Synonyms 0B yiP Y [2][3]
(-)-BMPEA
CAS Number 582-22-9 (for racemic mixture) [11[2]
Molecular Formula CoHisN [2][4]
Molecular Weight 135.21 g/mol [1][2]
Appearance Colorless to pale yellow liquid [4]
Boiling Point 80 °C at 10 mmHg [5]
Density 0.93 g/mL at 25 °C [5]
N Slightly soluble in water (5.1
Solubility [4]
g/L at 25 °C)
Data available in IUPAC
pKa - [2]
Digitized pKa Dataset
AXORVIZLPOGIRG-
InChlKey [1]12]

UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of 2-Phenylpropylamine can be achieved through several established routes,

with the reductive amination of 1-phenyl-2-propanone (P2P) and the catalytic hydrogenation of

2-phenylpropionitrile being common methods.

Experimental Protocol: Synthesis via Catalytic
Hydrogenation of 2-Phenylpropionitrile

This protocol describes the synthesis of 2-Phenylpropylamine hydrochloride.

Materials:

e 2-phenylpropionitrile
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5% Palladium on carbon (Pd/C), water-wet

Ethanol

Concentrated (12M) hydrochloric acid (HCI)

Methyl tert-butyl ether (MTBE)

Hydrogen gas

Nitrogen gas

Autoclave hydrogenation apparatus

Procedure:

Under a nitrogen atmosphere, charge the autoclave with water-wet 5% Pd/C (453 g), ethanol
(6.36 L), 2-phenylpropionitrile (636 g, 4.85 moles), and concentrated HCI (613 g, 5.6 moles).

Seal the autoclave and stir the mixture rapidly.

Pressurize the vessel with hydrogen gas to 75-78 psi.

Heat the mixture to a temperature of 50-64 °C for 3 hours.

After the reaction is complete, cool the vessel and carefully depressurize.

Filter the reaction mixture to remove the catalyst.

Concentrate the filtrate under reduced pressure to a volume of approximately 400 mL.
Add MTBE (2.2 L) to the concentrated solution to precipitate the product.

Stir the resulting slurry overnight.

Filter the precipitate, wash the solids with fresh MTBE (100 mL), and dry overnight to yield 2-
phenyl-1-propylamine HCI as a white powder.
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Characterization: The final product can be characterized using techniques such as Nuclear
Magnetic Resonance (NMR) spectroscopy to confirm its structure.

Pharmacological Profile

The primary mechanism of action of (-)-2-Phenylpropylamine is agonism at the Trace Amine-
Associated Receptor 1 (TAAR1).[1][6] It also functions as a norepinephrine-dopamine releasing
agent (NDRA), though it is significantly less potent than its isomer, amphetamine.[7]

Receptor and Transporter Interactions

(-)-2-Phenylpropylamine’'s most significant interaction is with TAAR1, where it acts as a potent
agonist. Its activity at the classical monoamine transporters (DAT, NET, SERT) is primarily as a
substrate, inducing neurotransmitter efflux rather than acting as a potent binding inhibitor.
Studies have shown that it has a very weak ability to displace high-affinity radioligands from
these transporters, indicating low binding affinity.[S]

Table 2: In Vitro Pharmacological Data for 3-Methylphenethylamine

. Reference(s
Target Assay Type Species Parameter Value )
cAMP
TAAR1 Functional Human ECso 2.1 uM
Assay
Emax 7%
[BHIMPP*
DAT Rat ECso >10 pM [8][9]
Efflux
[FHIMPP+
NET Rat ECso ~5 uM [81[9]
Efflux
[FHIMPP+ ,
SERT Rat - Inactive [8]
Efflux

Efficacy (Emax) is relative to the full agonist phenethylamine.
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Pharmacokinetics

Pharmacokinetic data for (-)-2-Phenylpropylamine is limited. Studies on the related
compound, B-phenylethylamine, show rapid clearance from tissues.[10] For [3-
methylphenethylamine, studies in rats indicate a short biological half-life, with peak blood
concentrations observed at 20 minutes post-injection, declining significantly by 90 minutes.[11]
This suggests rapid metabolism and elimination. The compound readily crosses the blood-brain
barrier.[12]

Table 3: Pharmacokinetic Parameters of 3-Methylphenethylamine in Rats

Parameter Route Value Reference(s)

Brain-Uptake Index

v 56+ 6 [12]
(%)
Peak Blood
Concentration (at 30 P 899 ng/mL at 20 min [11]
mg/kg)
Blood Concentration ]

P 22 ng/mL at 90 min [11]

(at 30 mg/kg)

Brain-Uptake Index is relative to water (100%).

Toxicology

Toxicological data indicates that 3-Methylphenethylamine has stimulant effects that can lead to
cardiovascular events.[3][13] A case of cerebral hemorrhage has been associated with its use

in combination with exercise.[5]

Table 4: Acute Toxicity Data for 3-Methylphenethylamine
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Species Route Parameter Value Reference(s)
2433+ 4.4

Mouse IP LDso
mg/kg

Rat SC MLD (HCI salt) 500 mg/kg [5]

Rabbit v MLD (HCI salt) 50 mg/kg [5]

MLD: Minimum Lethal Dose

Key Experimental Methodologies
In Vitro TAAR1 Functional Assay (CAMP Measurement)

This protocol outlines a general method for assessing the agonist activity of (-)-2-
Phenylpropylamine at the TAARL1 receptor.

Principle: TAARL is a Gs-protein coupled receptor. Its activation leads to an increase in
intracellular cyclic adenosine monophosphate (CAMP). This change can be quantified using
various methods, such as Bioluminescence Resonance Energy Transfer (BRET)-based
biosensors.

General Procedure:

¢ Cell Culture and Transfection: Use a suitable cell line (e.g., HEK293) and transiently or
stably transfect them with the human TAAR1 receptor and a cCAMP biosensor (e.g., EPAC).

o Cell Plating: Plate the transfected cells in an appropriate microplate format (e.g., 96-well
plate).

o Compound Preparation: Prepare serial dilutions of (-)-2-Phenylpropylamine and a
reference full agonist (e.g., phenethylamine) in a suitable assay buffer.

o Assay Execution:
o Add the test compound dilutions to the cells.

o Incubate for a specified period (e.g., 15-20 minutes) at 37 °C.
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o Measure the signal from the cAMP biosensor using a plate reader capable of detecting the
specific output (e.g., luminescence or fluorescence ratio).

o Data Analysis:

o Normalize the data to the response of the vehicle control (0% activation) and the maximal
response of the reference agonist (100% activation).

o Plot the concentration-response curve and fit the data using a non-linear regression model
to determine the ECso and Emax values.

In Vitro Neurotransmitter Release Assay

This protocol provides a general method for measuring neurotransmitter release from rat brain
synaptosomes.

Principle: This assay measures the ability of a test compound to induce the release of a pre-
loaded radiolabeled substrate (e.g., [FBHJMPP*, a substrate for DAT and NET) from isolated
nerve terminals (synaptosomes).

General Procedure:

e Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g.,
striatum for DAT, hippocampus for NET) using standard differential centrifugation techniques.

o Pre-loading: Incubate the synaptosomes with a low concentration of the radiolabeled
substrate (e.g., 9 nM [BH]MPP™) to allow for uptake via the transporters.

» Release Experiment:

[e]

Wash the pre-loaded synaptosomes to remove excess radiolabel.

[e]

Add varying concentrations of (-)-2-Phenylpropylamine or a reference releaser (e.g.,
amphetamine).

[e]

Incubate for a short period (e.g., 10-30 minutes) at 37 °C.

o

Terminate the release by rapid filtration.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b096721?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Quantification: Measure the amount of radioactivity released into the supernatant and
remaining in the synaptosomes using liquid scintillation counting.

o Data Analysis:
o Calculate the percentage of total radioactivity released for each concentration.
o Plot the concentration-response curve and determine the ECso value for release.

Visualized Mechanisms and Workflows
Proposed Signaling Pathway

The primary signaling cascade initiated by (-)-2-Phenylpropylamine involves the activation of
TAARL1, leading to downstream effects that modulate monoaminergic systems.

Cell Membrane

Click to download full resolution via product page

Caption: TAARL1 activation pathway by (-)-2-Phenylpropylamine.

Experimental Workflow for Pharmacological
Characterization

A logical workflow is essential for the systematic evaluation of a novel research chemical like
(-)-2-Phenylpropylamine.
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Chemical Synthesis
(e.g., Reductive Amination)

Purification
(e.g., Crystallization)

Structural Analysis
(NMR, MS)

In Vitro Evaluation

TAARL1 Functional Assay Neurotransmitter Release Transporter Binding
(cAMP Measurement) (DAT/NET Efflux) (Radioligand Displacement)

N\ /.
4 \x\/ivo Studie )

Pharmacokinetics
(Blood/Brain Levels)

Pharmacodynamics
(Cardiovascular Effects)

Toxicology
(LD50 Determination)

Click to download full resolution via product page

Caption: Workflow for characterizing (-)-2-Phenylpropylamine.

Conclusion and Future Directions
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(-)-2-Phenylpropylamine is a TAARL1 agonist and monoamine releaser with a distinct profile
from its isomer, amphetamine. Its primary potency lies in its action at TAARL, with significantly
weaker effects as a releasing agent at DAT and NET. The available data suggests a rapid
pharmacokinetic profile and a safety profile that warrants caution, particularly concerning
cardiovascular effects.

For drug development professionals, the high potency at TAAR1 suggests potential for
developing selective modulators of this receptor system. Future research should focus on
elucidating the specific contributions of the (-) and (+) enantiomers to the overall
pharmacological effect, conducting detailed pharmacokinetic studies across different species to
establish parameters such as clearance and volume of distribution, and further investigating
the downstream signaling pathways of TAAR1 activation beyond cAMP production. These
efforts will be critical in determining the therapeutic potential and safety of this and related
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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